molecular formula C10H20O2 B1624438 (E)-1-(1-Ethoxyethoxy)hex-3-ene CAS No. 60763-40-8

(E)-1-(1-Ethoxyethoxy)hex-3-ene

Cat. No. B1624438
CAS RN: 60763-40-8
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(1-Ethoxyethoxy)-3-hexene, also known as (Z)-1-ethoxy-1-(3-hexenyloxy)ethane or 3, 5-dioxa-4-methyl-8-cis-undecene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups (Z)-1-(1-Ethoxyethoxy)-3-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-1-(1-ethoxyethoxy)-3-hexene is primarily located in the membrane (predicted from logP) (Z)-1-(1-Ethoxyethoxy)-3-hexene is an earthy, green, and leaf tasting compound that can be found in fruits. This makes (Z)-1-(1-ethoxyethoxy)-3-hexene a potential biomarker for the consumption of this food product.

Scientific Research Applications

Metabolism and Potential Anticancer Applications

  • (E)-1-(1-Ethoxyethoxy)hex-3-ene, as part of a synthetic stilbene derivative, has been studied for its metabolism in liver microsomes. This compound, specifically a derivative known as E-DE-BPH, shows potential as an anticancer drug, with a new mode of action. The metabolism process exclusively oxidizes the benzylic positions of the molecule, leading to the formation of several metabolites, including a major metabolite identified as E-3-(4-(1-hydroxyethyl)phenyl)-4-(4-ethylphenyl)hex-3-ene (Fabian & Metzler, 2005).

Chemical Reactions and Catalysis

  • Rhodium-catalysed hydrosilylation studies involving hex-1-ene, a compound related to (E)-1-(1-Ethoxyethoxy)hex-3-ene, demonstrate the production of alkenyl(triethyl)silanes. This process involves direct production from alk-1-enes and triethylsilane, highlighting the chemical reactivity and potential applications in catalysis (Millán et al., 1984).

Environmental and Toxicological Studies

  • Studies on related compounds, such as ethoxyquin, focus on its use as an antioxidant in animal feeds and its environmental and toxicological impacts. These studies contribute to understanding the stability, photochemical behavior, and potential risks associated with similar compounds (Blaszczyk, 2006); (Api et al., 2020).

Polymerization and Material Science

  • In the field of material science, the polymerization of hex-1-ene, which is structurally related to (E)-1-(1-Ethoxyethoxy)hex-3-ene, has been investigated. Studies involve nickel diimine complexes and examine the effect of ligand ortho substituent bulkiness on the extent of transfer reactions, contributing to the development of polymers with controlled properties (Merna et al., 2009).

Photochemical Studies

  • Ethoxyquin, a related compound, has been studied for its photochemical behavior, including direct and indirect photochemical reactions. These studies provide insights into the stability and transformation processes of such compounds in different environmental contexts (Toure Bintou et al., 2015).

Miscellaneous Applications

  • Other research applications include studies on the synthesis of various derivatives, exploring their potential in areas such as antioxidant activity, photochemical reactions, and molecular structure investigations. These studies contribute to a broader understanding of the chemical properties and potential applications of (E)-1-(1-Ethoxyethoxy)hex-3-ene and its derivatives (Engel et al., 1978); (Derks & Wynberg, 1983).

properties

CAS RN

60763-40-8

Product Name

(E)-1-(1-Ethoxyethoxy)hex-3-ene

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-1-(1-ethoxyethoxy)hex-3-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

PAEBAEDUARAOSG-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/CCOC(C)OCC

SMILES

CCC=CCCOC(C)OCC

Canonical SMILES

CCC=CCCOC(C)OCC

density

0.846-0.856

Other CAS RN

28069-74-1
60763-40-8

physical_description

colourless mobile liquid with a powerful, green, herbaceous odou

Pictograms

Flammable

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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